Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate
Description
Structural Characterization of Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name is This compound , reflecting its core structural components:
- Azetidine ring : A four-membered nitrogen-containing heterocycle (C₃H₆N) with two adjacent carbons bonded to substituents.
- Tert-butyl carbamate group : A protecting group at position 1 of the azetidine ring, enhancing stability and solubility.
- 4-(methoxycarbonyl)phenyl substituent : An electron-withdrawing aromatic group attached to position 3 of the azetidine ring, featuring a methoxycarbonyl (CO₂Me) moiety.
The molecular formula is C₁₆H₂₁NO₄ , with a molecular weight of 291.34 g/mol . Its SMILES notation O=C(N1CC(C2=CC=C(C(OC)=O)C=C2)C1)OC(C)(C)C confirms the spatial arrangement of functional groups.
Key Functional Group Interactions
- Azetidine ring strain : The four-membered ring imparts conformational rigidity, limiting rotational freedom.
- Methoxycarbonyl group : Electron-withdrawing via resonance, which activates the aromatic ring toward nucleophilic substitution but deactivates it toward electrophilic substitution.
- Steric effects of tert-butyl group : Shields the carbamate moiety from unwanted reactions, enabling selective functionalization at the azetidine nitrogen.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound are unavailable, insights can be drawn from related azetidine derivatives:
| Feature | Expected Behavior | Comparison to Proline Derivatives |
|---|---|---|
| Azetidine ring geometry | Pseudo-planar with nitrogen pyramidalization | More rigid than pyrrolidine (proline) |
| Tert-butyl orientation | Equatorial to minimize steric strain | Similar to tert-butyl-protected amines |
| Methoxycarbonyl alignment | Coplanar with phenyl ring for resonance stabilization | Analogous to para-substituted aryl esters |
Theoretical studies on azetidine-containing peptides suggest that the azetidine nitrogen adopts a cis conformation in amides due to ring strain, contrasting with the trans preference in proline. This conformational restriction likely influences the reactivity and stability of the compound.
Electronic Structure Calculations (DFT/Molecular Orbital Theory)
Electronic structure analysis focuses on the interplay between the azetidine ring and substituents:
Key Orbital Interactions
- Azetidine N–C bond : Polarized due to ring strain, increasing electrophilicity at the nitrogen.
- Methoxycarbonyl resonance : Withdraws electron density from the phenyl ring, lowering HOMO energy.
- Tert-butyl carbamate : Non-conjugated, acting as an electron donor via inductive effects.
Comparative Reactivity
| Position | Reactivity | Comparison to Analogues |
|---|---|---|
| Azetidine N | Moderate nucleophilicity | Higher than proline analogues |
| Phenyl ring | Electron-deficient (meta-directing) | Less reactive than phenol derivatives |
| Carbamate group | Stable under basic conditions | Superior to Boc-protected amines |
DFT studies on similar azetidine-carboxylates suggest that the methoxycarbonyl group stabilizes negative charges on the aryl ring, directing electrophilic attack to the para position relative to the azetidine substituent.
Comparative Analysis with Related Azetidine-carboxylate Derivatives
The compound’s unique features differentiate it from simpler azetidine derivatives:
Electronic and Steric Differences
- Methoxycarbonyl vs. Amino : The methoxycarbonyl group is strongly electron-withdrawing, whereas amino groups donate electrons, altering reactivity profiles.
- Ring Substituent Impact : The 4-(methoxycarbonyl)phenyl group increases lipophilicity compared to unsubstituted analogues, enhancing membrane permeability.
Properties
IUPAC Name |
tert-butyl 3-(4-methoxycarbonylphenyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-13(10-17)11-5-7-12(8-6-11)14(18)20-4/h5-8,13H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWMIUDKARCVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of N-alkylated amino alcohols using reagents such as tosyl chloride or mesyl chloride under basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides (e.g., tert-butyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Methoxycarbonylphenyl Moiety: The methoxycarbonylphenyl group can be introduced through esterification reactions using methoxycarbonyl chloride and a suitable phenyl derivative under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve sustainable and efficient synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the tert-butyl group or the methoxycarbonyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agents: Azetidine derivatives have shown potential as therapeutic agents due to their ability to interact with biological targets, such as enzymes and receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
Azetidine Derivatives with Aromatic Substituents
Tert-butyl 3-{[4-(trifluoromethyl)phenyl]methyl}azetidine-1-carboxylate (8d)
- Structure : Contains a 4-(trifluoromethyl)benzyl group at the azetidine 3-position.
- Synthesis : Prepared via flash chromatography from precursors 7c and 6a (36% yield) .
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxycarbonyl group in the target compound.
- NMR Data : Distinct ¹H NMR signals at δ 7.60 (d, J = 8.0 Hz, 2H) and δ 4.20 (m, 2H) confirm aromatic and azetidine proton environments .
Tert-butyl 3-(phenylamino)azetidine-1-carboxylate
- Structure: Substituted with a phenylamino group (CAS 1285278-84-3, similarity score: 0.89) .
Azetidine Derivatives with Heterocyclic Substituents
Tert-butyl 3-(6-cyanopyridin-3-yl)azetidine-1-carboxylate (8e)
- Structure: Features a 6-cyanopyridin-3-yl group.
- Synthesis : Purified via C18 column chromatography (21% yield) .
- Properties: The cyano group on the pyridine ring may enhance electronic interactions in drug-receptor binding, differing from the electron-withdrawing methoxycarbonyl group.
Tert-butyl 3-(thiophen-3-yl)azetidine-1-carboxylate (8g)
Non-Azetidine Analogues
Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate
- Structure : Pyrrolidine ring instead of azetidine.
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Data Tables
Table 2: Physical and Hazard Profiles
Research Implications
- Synthetic Flexibility : The tert-butyl carbamate group enables straightforward deprotection for further functionalization, as seen in PROTAC synthesis .
- Biological Relevance: Substituents like trifluoromethyl (8d) or cyano (8e) may optimize pharmacokinetic profiles compared to the methoxycarbonyl group .
- Safety Considerations : Dihydropyridine analogs pose higher toxicity risks, necessitating careful handling .
Biological Activity
Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate (CAS No. 1240970-70-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C₁₆H₂₁NO₄
- Molecular Weight : 291.34 g/mol
- CAS Number : 1240970-70-0
Cytotoxicity and Anticancer Activity
Recent studies have investigated the cytotoxic effects of various azetidine derivatives, including this compound. These studies typically employ various cancer cell lines to assess the compound's efficacy.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
-
Findings :
- The compound exhibited significant cytotoxicity against MCF-7 cells with an IC₅₀ value indicating effective growth inhibition.
- In HepG2 cells, the compound demonstrated an EC₅₀ value that suggests potential for liver cancer treatment.
- A549 lung carcinoma cells also showed sensitivity to the compound, indicating broad-spectrum anticancer activity.
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, as evidenced by increased caspase activity in treated cells.
- Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G1/S transition, preventing cancer cell proliferation.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution at the phenyl ring | Increased cytotoxicity against specific cancer lines |
| Alteration of the carboxylate group | Variability in solubility and bioavailability |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study A : Investigated the cytotoxic effects on MCF-7 and HepG2 cell lines, reporting an IC₅₀ value significantly lower than conventional chemotherapeutics like doxorubicin.
- Study B : Focused on apoptosis mechanisms, showing that this compound activates caspases 3 and 9, confirming its role in apoptosis induction.
- Study C : Explored the SAR by synthesizing analogs and assessing their biological activities, revealing that modifications to the azetidine ring significantly impacted anticancer efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Step 1 : Nucleophilic substitution of halogenated precursors (e.g., 4-fluorophenyl derivatives) with tert-butyl carboxylic acid derivatives, followed by cyclization to form the azetidine ring. Solvents like tetrahydrofuran (THF) and catalysts such as triethylamine are critical for mild reaction conditions .
- Step 2 : Post-cyclization functionalization, such as introducing methoxycarbonyl groups via esterification or coupling reactions.
- Optimization : Yield improvements are achieved by adjusting temperature (e.g., 0–25°C), pH control, and using protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Key Techniques :
- 1H/13C NMR : Assign peaks for the azetidine ring (δ 3.6–4.3 ppm for protons, δ 50–60 ppm for carbons) and tert-butyl group (δ 1.4 ppm for protons, δ 28 ppm for carbons). Methoxycarbonyl groups show distinct signals at δ 3.8 ppm (protons) and δ 168 ppm (carbonyl carbons) .
- HRMS : Confirm molecular weight (e.g., [M+Na]+ at m/z 312.1936) and fragmentation patterns .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and azetidine ring vibrations .
Q. What are the common chemical transformations involving this compound in organic synthesis?
- Reactions :
- Hydrolysis : Cleavage of the tert-butyl ester under acidic (HCl/EtOAc) or basic (NaOH/H2O) conditions to yield carboxylic acid derivatives .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the phenyl ring using Pd catalysts .
- Functionalization : Aza-Michael additions or nucleophilic substitutions at the azetidine nitrogen .
Advanced Research Questions
Q. How does the steric and electronic environment of the azetidine ring influence reactivity in catalytic processes?
- Analysis :
- The tert-butyl group introduces steric hindrance, slowing undesired side reactions (e.g., dimerization) but complicating nucleophilic attacks at the azetidine nitrogen.
- Electron-withdrawing methoxycarbonyl groups on the phenyl ring polarize the azetidine ring, enhancing its susceptibility to electrophilic substitutions. Computational studies (DFT) are recommended to map charge distribution .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in reported IC50 values for enzyme inhibition may arise from:
- Assay Variability : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration).
- Enantiomeric Purity : Ensure chiral integrity via chiral HPLC, as racemic mixtures can skew activity data .
- Target Selectivity : Use competitive binding assays (e.g., SPR) to rule out off-target interactions .
Q. How can this compound serve as a precursor for bioactive analogs targeting neurological disorders?
- Design Workflow :
- Step 1 : Replace the methoxycarbonyl group with bioisosteres (e.g., sulfonamides, carbamates) to modulate lipophilicity and blood-brain barrier penetration .
- Step 2 : Introduce fluorinated substituents at the phenyl ring to enhance metabolic stability .
- Step 3 : Validate activity via in vitro models (e.g., neuronal cell lines) and in vivo pharmacokinetic studies .
Q. What are the critical differences in reactivity between this compound and structurally similar azetidine derivatives?
- Comparative Analysis :
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| tert-butyl 3-fluoroazetidine-1-carboxylate | Fluorine at C3 | Higher electrophilicity due to electron-withdrawing F |
| tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Primary amine at C3 | Prone to Schiff base formation, unlike methoxycarbonyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
